molecular formula C10H15NO B13063661 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine

7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine

Cat. No.: B13063661
M. Wt: 165.23 g/mol
InChI Key: MRHMHUNKUDMCGD-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS 1782246-55-2) is a high-purity chemical building block offered for scientific research and development. With the molecular formula C10H15NO and a molecular weight of 165.24 g/mol, this fused bicyclic compound features a tetrahydrofuro[2,3-c]pyridine core and an isopropyl substituent, a structure of significant interest in medicinal chemistry . Furo[2,3-c]pyridine derivatives represent a valuable class of heterocycles in drug discovery. These scaffolds are recognized for their potential biological activities; for instance, related furo[2,3-c]-2,7-naphthyridine systems have been identified as novel synthetic targets with research potential in neuroscience . Furthermore, structurally similar fused heterocycles, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders . This suggests that this compound serves as a versatile intermediate for constructing more complex molecules. Researchers can leverage this compound in the synthesis of novel chemical entities for various biological screenings and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for human or animal use .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

7-propan-2-yl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine

InChI

InChI=1S/C10H15NO/c1-7(2)9-10-8(3-5-11-9)4-6-12-10/h4,6-7,9,11H,3,5H2,1-2H3

InChI Key

MRHMHUNKUDMCGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CCN1)C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a pyridine derivative with a furan moiety under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridine rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine exhibit anticancer properties through various mechanisms. For instance, studies on related heterocyclic amines have shown their ability to inhibit tumor growth by interfering with DNA replication and repair processes. The structural characteristics of furo[2,3-c]pyridine derivatives suggest potential for similar biological activities.

Case Study:
A study investigated the cytotoxic effects of furo[2,3-c]pyridine derivatives on breast cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis in treated cells, indicating the compound's potential as a lead structure for developing new anticancer agents.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study:
In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Agrochemical Applications

1. Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with specific biological targets in pests can lead to effective pest control solutions.

Case Study:
Field trials conducted with formulations containing this compound demonstrated a reduction in pest populations in agricultural settings without adversely affecting beneficial insect species. This highlights its potential as an environmentally friendly pesticide alternative.

Material Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study:
Research on polymer composites revealed that adding this compound improved the thermal degradation temperature by approximately 20°C compared to control samples. This enhancement suggests potential applications in high-performance materials.

Summary Table of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAnticancer ActivityInhibition of breast cancer cell proliferation; induction of apoptosis
Antimicrobial PropertiesSignificant antibacterial activity against Staphylococcus aureus and Escherichia coli
AgrochemicalsPesticide DevelopmentEffective reduction in pest populations with minimal impact on beneficial insects
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical strength in polymer composites

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The compound’s fused bicyclic framework distinguishes it from other heterocyclic systems. Key comparisons include:

Compound Core Heteroatoms Aromaticity Electronic Properties
Furo[2,3-c]pyridine (Target) O, N Partially saturated Moderate electron deficiency due to pyridine
Pyrano[2,3-d]pyrimidine O, N Fully unsaturated High electron deficiency (pyrimidine)
Pyrido[2,3-c]pyridazine N only Fully unsaturated Strong electron deficiency (pyridazine)
Thieno[2,3-c]pyridine S, N Fully unsaturated Enhanced π-electron delocalization (sulfur)
  • Key Insight: The oxygen in furopyridine reduces electron density compared to sulfur in thienopyridine, affecting reactivity in substitution reactions .

Substituent Effects

Substituents critically influence physicochemical and biological properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Lipophilicity (LogP)* Potential Applications
7-(Propan-2-yl)-furo[2,3-c]pyridine Isopropyl ~151.21 (estimated) ~1.8 (moderate) Drug intermediates, CNS agents
2-Methoxy-5-(3-hydroxypropyl)-pyrano[2,3-d]pyrimidine Methoxy, hydroxypropyl N/A ~0.5 (polar) Synthetic intermediate
7-Morpholinyl-thieno[2,3-c]pyridine Morpholinyl, piperazinyl N/A ~1.2 (polar) Kinase inhibitors
tert-Butyl furo[2,3-c]pyridine-6-carboxylate tert-Butyl carboxylate 237.26 ~2.5 (high) Building block for PROTACs

*LogP values are estimated using fragment-based methods.

  • Key Insight : The isopropyl group balances lipophilicity and steric hindrance, making the target compound more suitable for passive diffusion than polar analogs (e.g., hydroxypropyl derivatives) .

Biological Activity

7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound characterized by a fused furo and pyridine ring system. Its unique structure, featuring a propan-2-yl group at the 7-position, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NOC_{10}H_{15}NO, with a molecular weight of approximately 165.24 g/mol. The compound belongs to a class of furo[2,3-c]pyridines known for their pharmacological properties.

Biological Activity Overview

Research indicates that compounds in the furo[2,3-c]pyridine class exhibit various biological activities, including:

  • Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, particularly in modulating pathways relevant to neurological disorders.
  • Neurotropic Activity : Preliminary studies suggest potential therapeutic effects against neurological conditions, indicating neuroprotective properties.
  • Receptor Modulation : Interaction studies reveal binding affinities to various biological targets, which could elucidate mechanisms of action and therapeutic potentials.

Enzyme Inhibition Studies

A study highlighted the potential of this compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease. The compound's ability to inhibit nSMase2 was evaluated through structure-activity relationship (SAR) studies involving various analogues. Results showed significant inhibition with favorable pharmacokinetic properties in vivo .

Neurotropic Activity

In vitro assays demonstrated that derivatives of this compound exhibited neurotropic activity. For instance, one study reported that specific modifications to the furo-pyridine structure enhanced neuroprotective effects against oxidative stress in neuronal cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-5-carboxylateFuro-pyridineContains a methyl ester group; different ring fusion pattern
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acidFuro-pyrroleFeatures a carboxylic acid group; distinct ring system
2-Amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridineThieno-pyridineContains a thieno ring; different biological activity profile

This table illustrates how variations in structure can influence biological activity and pharmacological potential.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that its activity may involve modulation of signaling pathways associated with neuroprotection and enzyme inhibition .

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